Glycylglycyl-L-serylglycylglycyl-L-serine
Description
Structure
2D Structure
Properties
CAS No. |
649725-95-1 |
|---|---|
Molecular Formula |
C14H24N6O9 |
Molecular Weight |
420.38 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C14H24N6O9/c15-1-9(23)16-3-11(25)19-7(5-21)13(27)18-2-10(24)17-4-12(26)20-8(6-22)14(28)29/h7-8,21-22H,1-6,15H2,(H,16,23)(H,17,24)(H,18,27)(H,19,25)(H,20,26)(H,28,29)/t7-,8-/m0/s1 |
InChI Key |
FYUPOKGUNNQIIK-YUMQZZPRSA-N |
Isomeric SMILES |
C([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)CNC(=O)CN)O |
Canonical SMILES |
C(C(C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CN)O |
Origin of Product |
United States |
Methodologies for the Synthesis and Derivatization of Glycylglycyl L Serylglycylglycyl L Serine
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides like Glycylglycyl-L-serylglycylglycyl-L-serine. nih.govnih.gov The method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.govnih.gov This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing. nih.gov
Optimization Protocols for Serine-Rich Peptide Sequences
The synthesis of peptides containing multiple serine residues, such as the target hexapeptide, is often problematic. researchgate.net Poly-serine regions have a tendency to cause the nascent peptide to fold and aggregate on the solid support, which can hinder subsequent coupling and deprotection steps. researchgate.netpeptide.com This aggregation is typically caused by the formation of intermolecular hydrogen bonds, leading to the creation of β-sheet structures that render the reactive N-terminus of the peptide chain inaccessible. peptide.comrsc.org
Optimization protocols to overcome these challenges include:
Resin Selection : Utilizing a low-substitution resin or a resin with a polyethylene (B3416737) glycol (PEG) core can improve solvation and reduce chain aggregation. researchgate.netgyrosproteintechnologies.com
Solvent Systems : The choice of solvent is critical. While Dimethylformamide (DMF) is standard, adding chaotropic salts or using alternative solvents like N-methylpyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO) can help disrupt hydrogen bonding. peptide.com High-temperature synthesis has also been shown to improve crude purity for aggregating sequences. rsc.org
Coupling Cycles : Employing extended or double coupling cycles can help drive the reaction to completion in difficult sequences. researchgate.net
In-situ Techniques : Recent sustainable approaches focus on minimizing solvent use through in-situ Fmoc removal protocols, where washing steps after coupling are eliminated or reduced, which has been successfully demonstrated in the synthesis of serine-containing peptides. tandfonline.com
Mitigation of Epimerization and Aggregation Challenges During Synthesis of Serine-Containing Peptides
Two significant challenges in the synthesis of peptides like this compound are aggregation and epimerization (the undesired conversion of an L-amino acid to its D-isomer). peptide.comdntb.gov.ua
Aggregation Mitigation: As peptides elongate on the resin, they can form secondary structures that lead to aggregation, making the peptide chain inaccessible for subsequent reactions. peptide.comsigmaaldrich.com This is particularly prevalent in hydrophobic sequences but can also occur in poly-serine regions. researchgate.netpeptide.com
Pseudoproline Dipeptides : These are derivatives of Serine or Threonine where the side-chain hydroxyl group is reversibly protected as an oxazolidine (B1195125) ring. sigmaaldrich.comchempep.com Incorporating a pseudoproline temporarily introduces a "kink" into the peptide backbone, mimicking proline and disrupting the hydrogen bonding that leads to β-sheet formation. peptide.comchempep.com The native serine residue is restored during the final acidic cleavage from the resin. peptide.com
Backbone Protection : Groups like 2-hydroxy-4-methoxybenzyl (Hmb) or Dmb can be attached to the backbone amide nitrogen. This physically blocks hydrogen bond formation, effectively preventing aggregation. peptide.comsigmaaldrich.com
Epimerization Mitigation: Epimerization is a critical side reaction that compromises the purity and biological activity of the final peptide. dntb.gov.uamdpi.com It can occur via direct abstraction of the α-proton by a base or through the formation of an oxazolone (B7731731) intermediate during carboxyl group activation. uni-kiel.demdpi.com Glycosylated serine residues are particularly prone to high levels of epimerization. nih.gov
Additives : The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its safer, more effective successor, ethyl (hydroxyimino)cyanoacetate (OxymaPure), to the coupling reaction mixture is a standard method to suppress epimerization. peptide.comacs.org These additives work by forming active esters that are less prone to oxazolone formation.
Base Selection : The choice of base is crucial. Sterically hindered, non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are commonly used. bachem.com However, for particularly sensitive couplings, weaker bases like N-methylmorpholine (NMM) or highly hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) can significantly reduce the rate of epimerization. uni-kiel.denih.gov
Reaction Conditions : Lowering the reaction temperature can also suppress the rate of epimerization. u-tokyo.ac.jp
| Challenge | Mitigation Strategy | Mechanism | Citations |
|---|---|---|---|
| Aggregation | Pseudoproline Dipeptides | Introduces a temporary proline-like kink, disrupting β-sheet formation. | peptide.comsigmaaldrich.comchempep.com |
| Backbone Protection (Hmb/Dmb) | Sterically blocks backbone hydrogen bonding. | peptide.comsigmaaldrich.com | |
| Epimerization | Coupling Additives (HOBt, OxymaPure) | Forms active esters that are less prone to racemizing via oxazolone formation. | peptide.comacs.org |
| Base Selection (e.g., TMP) / Lower Temperature | Reduces the rate of α-proton abstraction and oxazolone formation. | nih.govu-tokyo.ac.jp |
Solution-Phase Peptide Synthesis (LPPS) Methodologies
While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis or LPPS) remains a valuable method, particularly for large-scale production or for peptides that are difficult to synthesize on a solid support. acs.orgspringernature.comnih.gov In this approach, all reactions occur in a homogenous solution, and intermediates are isolated and purified after each step. mdpi.com
Modern advancements aim to simplify the purification challenges of LPPS.
The Group-Assisted Purification (GAP) strategy involves a protecting group that facilitates easy purification by extraction, avoiding chromatography. nih.gov
Reagents like T3P® (cyclic propylphosphonic anhydride) promote rapid and efficient peptide bond formation with no epimerization and generate water-soluble byproducts, which are easily removed. mdpi.com
Liquid-Phase Peptide Synthesis (LPPS) combines the iterative Fmoc protocol with a C-terminal "tag" that allows for precipitation-based isolation, blending the advantages of both solid- and solution-phase methods. mdpi.com
Chemoenzymatic Synthesis Approaches for this compound Analogues
Chemoenzymatic peptide synthesis (CEPS) utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a highly stereoselective and regioselective manner. nih.govresearchgate.net This method operates under mild, aqueous conditions, avoiding the harsh chemicals and complex protection/deprotection steps of purely chemical synthesis. nih.gov
Enzymes like papain, subtilisin, or thermolysin can be used to ligate peptide fragments. nih.govresearchgate.net The process can be equilibrium-controlled or kinetically controlled, with the latter often preferred for its higher yields. nih.gov Engineered ligases, such as omniligase-1, have been developed with broad substrate specificity, making them powerful tools for ligating various peptide fragments. rsc.org
This approach is particularly well-suited for producing analogues of this compound. By combining chemically synthesized fragments with enzymatic ligation, specific modifications or unnatural amino acids can be incorporated with high fidelity. rsc.org For instance, polypeptides with repeating di- and tri-peptide motifs similar to elastin (B1584352) have been successfully synthesized using papain. rsc.org
Chemical Modification and Functionalization Techniques for this compound
The two L-serine residues in the hexapeptide provide reactive hydroxyl (-OH) groups that serve as handles for chemical modification and functionalization. nih.gov Such modifications can be used to attach labels, drugs, or other moieties to alter the peptide's properties.
A key challenge is achieving selective modification of the serine hydroxyl group in the presence of other nucleophilic groups. nih.gov
Phosphorus(V)-based Reagents : A novel method uses P(V)-based reagents that show an innate preference for alcohol-based nucleophiles like serine. This allows for the rapid and chemoselective attachment of various cargo molecules to serine residues, forming a stable phosphorothioate (B77711) linkage. nih.gov This technique is tolerant of other functional groups found in natural amino acids. nih.gov
N-terminal Modification : The N-terminal amine group is another common site for functionalization. Its lower pKa compared to the side-chain amine of lysine (B10760008) allows for selective acylation or alkylation under controlled pH conditions. rsc.org
Glycosylation : Chemical glycosylation can be performed post-synthesis to attach N-glycans, which can improve solubility, in vivo half-life, and reduce aggregation of bioactive peptides. nih.gov
These modification techniques expand the utility of the core peptide sequence, enabling its use in a variety of research and therapeutic contexts. rsc.orgnih.gov
Structural and Conformational Analysis of Glycylglycyl L Serylglycylglycyl L Serine
Spectroscopic Characterization Techniques for Peptide Structure
Spectroscopic methods are indispensable for elucidating the three-dimensional structure of peptides. These techniques provide critical insights into the conformational landscape of Glycylglycyl-L-serylglycylglycyl-L-serine.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and dynamics of peptides. nih.govdntb.gov.uanmims.edu By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), a detailed picture of the peptide's conformational ensemble can be constructed. digitellinc.com
For this compound, 2D NMR experiments like COSY, TOCSY, and NOESY are employed to assign proton resonances and identify through-bond and through-space correlations between amino acid residues. The flexibility imparted by the glycine (B1666218) residues and the hydrogen-bonding potential of the serine hydroxyl groups are key determinants of the observed NMR spectra.
Key NMR Parameters for Structural Analysis:
| NMR Parameter | Information Provided |
| Chemical Shifts (¹H, ¹³C, ¹⁵N) | Sensitive to the local electronic environment and secondary structure. |
| ³J-coupling Constants | Provide information about dihedral angles (φ, ψ) along the peptide backbone. |
| Nuclear Overhauser Effects (NOEs) | Indicate through-space proximity between protons (< 5 Å), crucial for determining tertiary structure. |
| Temperature Coefficients | Help identify intramolecular hydrogen bonds, as protons involved in stable H-bonds show a smaller change in chemical shift with temperature. |
The analysis of NOE patterns is particularly crucial. For instance, the presence of sequential (i, i+1) NOEs suggests an extended conformation, while medium-range (i, i+2 or i, i+3) NOEs would indicate the presence of turn-like structures. Given the high glycine content, which increases conformational flexibility, the peptide likely exists as an ensemble of rapidly interconverting conformers in solution.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides. nih.govcreative-proteomics.comspringernature.com This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structural elements, including α-helices, β-sheets, turns, and random coils. creative-proteomics.com
For a peptide like this compound, which is rich in flexible glycine residues, the CD spectrum is expected to be dominated by features indicative of a random coil or disordered conformation. This would typically be characterized by a strong negative band around 198 nm. However, the serine residues, with their potential for hydrogen bonding, might induce localized, transient secondary structures that could be detected by CD under specific conditions (e.g., in the presence of certain solvents or at low temperatures).
Characteristic CD Spectral Features for Peptide Secondary Structures:
| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |
| α-Helix | ~192 | ~208, ~222 |
| β-Sheet | ~195 | ~218 |
| β-Turn | Varies, often a weak positive band ~205 nm and a negative band ~225-230 nm | Varies |
| Random Coil | ~212 | ~198 |
The CD spectrum of this compound can be analyzed using deconvolution algorithms to estimate the percentage of each secondary structure element present in the conformational ensemble.
Infrared (IR) Spectroscopy for Vibrational and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is a valuable technique for probing the vibrational modes of a peptide's backbone and side chains, providing detailed information about its secondary structure and hydrogen bonding patterns. researchgate.netacs.org The amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly sensitive to the peptide's conformation.
In the context of this compound, the position and shape of the amide I band (typically in the 1600-1700 cm⁻¹ region) can distinguish between different secondary structures. The presence of strong intramolecular hydrogen bonds, potentially involving the serine hydroxyl groups, would lead to shifts in the amide band frequencies. Two-dimensional IR (2D IR) spectroscopy can further resolve the couplings between different amide vibrations, offering a more detailed picture of the peptide's structural dynamics. nih.gov
Typical Amide I Frequencies for Different Secondary Structures:
| Secondary Structure | Amide I Frequency Range (cm⁻¹) |
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 (low), 1680 - 1700 (high, for antiparallel) |
| β-Turn | 1660 - 1685 |
| Random Coil | 1640 - 1650 |
Application of UV Spectroscopy in Conformational Assignment via Electronic Stark Effects
While conventional UV spectroscopy is often used for concentration determination, its application in detailed conformational analysis is enhanced by measuring environment-induced electronic Stark effects (EI-ESE). nih.govresearchgate.net The UV chromophores within a peptide, primarily the amide bonds, are sensitive to the local electrostatic field generated by the surrounding molecular environment. nih.gov Changes in peptide conformation alter this local electric field, leading to shifts in the UV absorption spectrum—the Stark effect.
For this compound, the peptide backbone amides serve as intrinsic chromophores. By correlating experimentally observed shifts in the UV spectrum with calculated electric fields for different conformational models, it is possible to gain insights into the peptide's preferred structures. researchgate.net This technique is particularly powerful when combined with other spectroscopic methods and computational modeling to provide a more complete and accurate conformational assignment. nih.gov
Computational Approaches to Peptide Conformational Space
Computational methods provide a powerful complement to experimental techniques by allowing for the exploration of the full conformational landscape of a peptide at an atomic level of detail.
Molecular Dynamics (MD) Simulations of Glycine/Serine-Rich Peptides
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. aip.orgnih.govaip.org For peptides like this compound, MD simulations can provide detailed insights into their conformational dynamics, flexibility, and interactions with the solvent. aip.orgnih.gov
Simulations of glycine- and serine-rich peptides have shown that these sequences tend to be highly flexible and predominantly adopt disordered or random coil-like conformations in aqueous solution. aip.orgresearchgate.net The high degree of freedom of the glycine backbone dihedral angles contributes to this flexibility. The serine side chains, with their hydroxyl groups, can form transient hydrogen bonds with the peptide backbone or with surrounding water molecules, influencing the local conformational preferences.
Key Insights from MD Simulations of Glycine/Serine-Rich Peptides:
| Simulation Parameter/Analysis | Information Obtained |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of the peptide's backbone atoms from a reference structure over time, indicating conformational stability. |
| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of individual residues. Glycine residues are expected to show higher RMSF values. |
| Radius of Gyration (Rg) | Provides a measure of the peptide's compactness. A larger Rg suggests a more extended conformation. |
| Hydrogen Bond Analysis | Identifies the formation and lifetime of intramolecular and peptide-solvent hydrogen bonds. |
| Dihedral Angle Distribution (Ramachandran Plot) | Shows the allowed and populated φ and ψ backbone dihedral angles for each residue. Glycine residues will exhibit a much broader distribution than L-serine. |
Recent studies have utilized MD simulations to understand the behavior of glycine- and serine-containing linkers in fusion proteins, revealing how their composition affects their flexibility and extension. acs.org These findings are directly applicable to understanding the conformational behavior of this compound.
Quantum Chemical Calculations for Conformational Preferences and Energetics
Quantum chemical calculations are indispensable tools for dissecting the intrinsic conformational preferences and energetics of peptides at the atomic level. For a hexapeptide such as this compound, methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are employed to map the potential energy surface and identify stable conformers. nih.govresearchgate.net These calculations provide detailed insights into the geometry, relative energies, and vibrational frequencies of different structures.
Studies on smaller model peptides, such as dipeptides and tripeptides containing glycine and serine, form the basis for understanding the likely conformations of this larger chain. researchgate.netnih.gov For instance, ab initio investigations on glycine dipeptides show that in the gas phase, the conformational landscape is dominated by structures stabilized by intramolecular hydrogen bonds, forming seven-membered (C7) or five-membered (C5) rings. researchgate.netresearchgate.net Similarly, DFT studies of serine-containing dipeptides reveal stable conformers, such as β-turns, that are stabilized by hydrogen bonds involving the serine side-chain hydroxyl group. nih.gov
When applied to this compound, these computational methods would explore the vast conformational space by systematically rotating the backbone dihedral angles (φ and ψ) of each residue. The calculations would identify low-energy structures, which are likely to be characterized by networks of intramolecular hydrogen bonds. The hydroxyl groups of the two L-serine residues, in particular, would be expected to act as key hydrogen bond donors, interacting with backbone carbonyl oxygens to stabilize turn-like structures. mdpi.com The inclusion of empirical dispersion corrections in DFT calculations (e.g., B3LYP-D3) is crucial for accurately capturing the non-covalent interactions that govern peptide folding. nih.govpreprints.org The relative free energies of the identified conformers can be calculated to predict their population distribution under different conditions. researchgate.net
| Computational Method | Purpose in Peptide Conformational Analysis | Expected Insights for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Optimization of molecular geometries to find stable conformers; calculation of relative energies. preprints.org | Identification of low-energy structures, such as β-turns and folded conformations stabilized by hydrogen bonds. |
| Møller-Plesset Perturbation Theory (MP2) | Provides a higher level of theory for more accurate energy calculations and conformational analysis, accounting for electron correlation. nih.govresearchgate.net | Refinement of the relative stabilities of conformers predicted by DFT. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of the electron density to characterize and quantify intramolecular hydrogen bonds. nih.gov | Confirmation and characterization of stabilizing hydrogen bonds involving serine side chains and the peptide backbone. |
Influence of Amino Acid Sequence on Conformational Flexibility
Role of Glycine Residues in Enhancing Peptide Flexibility and Dynamics
Glycine is unique among the 20 proteinogenic amino acids due to its side chain consisting of only a hydrogen atom. This minimal steric bulk grants the polypeptide backbone exceptional conformational flexibility around the glycine residue. researchgate.netnih.gov It can adopt a much wider range of backbone dihedral angles (φ, ψ) than other amino acids, including regions of the Ramachandran plot that are sterically forbidden to residues with a β-carbon. chemrxiv.org
In the context of this compound, the four glycine residues act as molecular hinges, imparting significant flexibility to the peptide chain. This flexibility prevents the formation of stable, rigid secondary structures like α-helices or β-sheets, which require more constrained dihedral angles. Instead, glycine-rich sequences are often found in turns, loops, or functionally dynamic regions of proteins, such as enzyme active sites, where conformational changes are required for biological activity. nih.gov
The quantitative effect of glycine content on flexibility has been demonstrated in studies of Glycine-Serine (GS) linkers used in engineered multidomain proteins. By measuring Förster resonance energy transfer (FRET) between fluorescent proteins connected by GS linkers of varying composition, researchers have correlated glycine content with the polymer physics concept of persistence length (lp), a measure of stiffness. These studies show a clear trend where a decrease in glycine content leads to an increase in linker stiffness. acs.orgnih.gov The high proportion of glycine in this compound suggests it would behave as a highly flexible and dynamic molecule, capable of sampling a broad ensemble of conformations in solution.
| Linker Composition (Glycine Content) | Persistence Length (lp) in Å | Qualitative Stiffness |
|---|---|---|
| (G4S) Repeats (80%) | 3.7 Å | Very Flexible |
| (G2S) Repeats (67%) | 4.5 Å | Flexible |
| (GSSGSS) Repeats (33%) | 4.5 Å | Flexible |
| (GSSSSSS) Repeats (17%) | 4.8 Å | Moderately Flexible |
| (SSSSSSS) Repeats (0%) | 6.2 Å | Least Flexible (Stiffer) |
Impact of L-Serine Residues on Intramolecular Hydrogen Bonding Networks and Structural Stability
In contrast to the flexibility endowed by glycine, L-serine residues introduce specific structural constraints through their polar hydroxyl (-OH) side chain. This group can act as both a hydrogen bond donor and an acceptor, enabling it to form stabilizing intramolecular hydrogen bonds with the peptide backbone or other side chains. mdpi.comnih.gov The presence of two L-serine residues in the hexapeptide sequence provides crucial points for structural organization within an otherwise highly flexible chain.
Computational and spectroscopic studies have shown that the serine side chain frequently forms hydrogen bonds with the backbone carbonyl oxygen of a preceding residue. mdpi.com This interaction can stabilize specific turn conformations, effectively anchoring the local peptide structure. A particularly important interaction is the "multiplex hydrogen bond," where the serine hydroxyl group donates a hydrogen bond to backbone carbonyls located at positions i-3 or i-4 (three or four residues prior in the sequence), which are themselves already accepting a hydrogen bond from a backbone amide. nih.gov These over-coordinated interactions are significantly more stable than canonical hydrogen bonds and are proposed to be critical for accommodating polar serine residues within proteins. nih.gov
| Potential H-Bond Donor | Potential H-Bond Acceptor | Type of Interaction | Potential Structural Consequence |
|---|---|---|---|
| Ser3 Side Chain (-OH) | Gly1 Backbone (C=O) | Side Chain-Backbone | Stabilization of a turn conformation. |
| Ser6 Side Chain (-OH) | Ser3 Backbone (C=O) | Side Chain-Backbone | Formation of a larger loop or turn structure. |
| Ser6 Side Chain (-OH) | Gly2 Backbone (C=O) | Side Chain-Backbone (i to i-4 type) | Highly stable multiplex hydrogen bond, leading to a defined local fold. nih.gov |
| Backbone Amide (-NH) | Serine Side Chain (-OH) | Backbone-Side Chain | Local structural stabilization. |
Investigations of this compound in Constrained Environments
Studying peptides in constrained environments provides insight into how their conformation and dynamics are modulated by external factors, such as solvent polarity, molecular crowding, or binding to a surface or receptor. While specific experimental data for this compound in such environments is not available, its behavior can be inferred from its sequence.
The solvent environment is expected to have a profound impact on the peptide's structure. nih.gov In a polar aqueous solution, water molecules will compete for hydrogen bonds with the peptide's polar groups, including the serine hydroxyls and backbone amides and carbonyls. rsc.org This competition can disrupt weaker intramolecular hydrogen bonds, favoring a more extended and dynamic ensemble of conformations. researchgate.net Conversely, in a less polar or hydrophobic environment, such as near a cell membrane or within a protein's binding pocket, the formation of intramolecular hydrogen bonds would be energetically favored, promoting more compact and well-defined structures. nih.gov
Another form of constraint is synthetic modification, such as backbone cyclization or the introduction of disulfide bonds, to lock the peptide into a single, stable conformation. nih.govforesight.org Such techniques are widely used in drug discovery to create "constrained peptides" with high stability and binding affinity. nih.gov The inherent flexibility of the this compound backbone, conferred by its glycine residues, would make it an ideal candidate for such modifications. By synthesizing a cyclic version, one could rigidify the structure into a specific turn or loop conformation that might be recognized by a biological target. Computational methods, including molecular dynamics simulations, would be essential in designing the optimal cyclization strategy and predicting the resulting structure and stability. nih.gov
Compound Index
| Compound Name |
|---|
| This compound |
| Glycine |
| L-Serine |
| Water |
Biochemical and Mechanistic Studies of Glycylglycyl L Serylglycylglycyl L Serine
Biosynthesis and Metabolic Interconnections of Constituent Amino Acids
The hexapeptide Glycylglycyl-L-serylglycylglycyl-L-serine is composed of the amino acids glycine (B1666218) and L-serine. The cellular availability of these constituent amino acids is crucial for the synthesis of this peptide and is governed by intricate biosynthetic and metabolic pathways.
De Novo L-Serine Synthesis Pathways and Regulation
L-serine, a non-essential amino acid, can be synthesized de novo through a major pathway known as the phosphorylated pathway, which utilizes the glycolytic intermediate 3-phosphoglycerate. nih.gov This pathway is a critical link between glucose metabolism and amino acid biosynthesis and is particularly important in the central nervous system. nih.govmdpi.com The synthesis of L-serine via this pathway involves a series of three enzymatic reactions. researchgate.net
The initial and rate-limiting step is the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate, a reaction catalyzed by the enzyme 3-phosphoglycerate dehydrogenase (PHGDH). nih.govworthington-biochem.com This step is subject to feedback inhibition by L-serine, which helps to regulate the intracellular concentration of this amino acid. genovis.comscbt.com The second step involves the transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine, catalyzed by phosphoserine aminotransferase (PSAT). nih.govwikipedia.orgresearchgate.net The final step is the dephosphorylation of O-phospho-L-serine to yield L-serine, a reaction mediated by the enzyme phosphoserine phosphatase (PSPH). nih.govresearchgate.netresearchgate.net
The regulation of this pathway occurs primarily at the level of PHGDH activity. L-serine acts as an allosteric inhibitor of PHGDH, providing a direct mechanism for feedback control. scbt.com The expression of the enzymes in this pathway can also be regulated by various factors, including the tumor suppressor p53, which can suppress PHGDH expression. nih.gov The importance of this pathway is underscored by the severe neurological symptoms observed in individuals with deficiencies in any of the three enzymes. nih.govmdpi.comnih.gov
Table 1: Enzymes of the De Novo L-Serine Synthesis Pathway
| Enzyme | Abbreviation | Function | Regulation |
| 3-Phosphoglycerate Dehydrogenase | PHGDH | Catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate. nih.govworthington-biochem.com | Rate-limiting step; allosterically inhibited by L-serine. genovis.comscbt.com |
| Phosphoserine Aminotransferase | PSAT | Catalyzes the transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine. nih.govwikipedia.orgresearchgate.net | - |
| Phosphoserine Phosphatase | PSPH | Catalyzes the dephosphorylation of O-phospho-L-serine to L-serine. nih.govresearchgate.netresearchgate.net | - |
Glycine-Serine Interconversion Mechanisms and Related Enzymes
Glycine and serine are metabolically interconvertible, a process that plays a central role in one-carbon metabolism. unc.edu This reversible interconversion is primarily catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), a pyridoxal phosphate (PLP)-dependent enzyme. libretexts.orgnih.govwikipedia.org SHMT facilitates the transfer of a one-carbon unit from serine to tetrahydrofolate (THF), yielding glycine and 5,10-methylenetetrahydrofolate. libretexts.orgnih.gov This reaction is a major source of one-carbon units for the biosynthesis of purines, thymidylate, and methionine. libretexts.orgnih.gov
Another significant pathway for glycine metabolism is the glycine cleavage system (GCS), a multi-enzyme complex located in the mitochondria. genovis.comnih.gov The GCS catalyzes the oxidative decarboxylation of glycine to produce carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. nih.gov This system is crucial for glycine catabolism in most vertebrates. nih.govgenovis.com When coupled with SHMT, the GCS can contribute to the synthesis of serine from two molecules of glycine. genovis.com The GCS is composed of four proteins: the P-protein (a pyridoxal phosphate-dependent glycine decarboxylase), the H-protein (a lipoic acid-containing carrier protein), the T-protein (which transfers the one-carbon unit to THF), and the L-protein (a lipoamide dehydrogenase). nih.govnih.gov
Enzymatic Systems Involved in the Supply of Glycine and Serine Precursors
The primary precursor for the de novo synthesis of L-serine is 3-phosphoglycerate, an intermediate of the glycolytic pathway. nih.gov Therefore, the enzymatic systems of glycolysis are directly involved in supplying the initial substrate for serine biosynthesis. The availability of 3-phosphoglycerate is dependent on the flux of glucose through the glycolytic pathway.
The interconversion of glycine and serine, as catalyzed by SHMT, also contributes to the cellular pool of both amino acids. unc.edu The activity of SHMT can be influenced by the availability of its substrates, serine and tetrahydrofolate. libretexts.orgnih.gov The glycine cleavage system further contributes to the metabolic pool by providing a pathway for glycine catabolism and the generation of one-carbon units. nih.govgenovis.com The precursors for glycine synthesis, in addition to serine, can also be derived from other metabolic pathways, such as the catabolism of choline and threonine.
This compound as a Model System for Enzymatic Activity Investigations
Due to its defined sequence of alternating glycine and serine residues, this compound can serve as a model substrate for studying the specificity and kinetics of various peptidases. Its structure is reminiscent of flexible linker regions in fusion proteins, which are often composed of glycine and serine repeats. libretexts.org
Analysis of Peptidase Specificity and Hydrolysis Kinetics towards Hexapeptides
For instance, aminopeptidases sequentially remove amino acids from the N-terminus of peptides. nih.gov Leucine aminopeptidase, despite its name, shows broad specificity and can hydrolyze various N-terminal residues. nih.gov The hydrolysis of a hexapeptide like this compound by an aminopeptidase would proceed in a stepwise manner, releasing one glycine residue at a time.
Endopeptidases, on the other hand, cleave peptide bonds within the peptide chain. researchgate.net The specificity of endopeptidases is highly variable. For example, thimet oligopeptidase (TOP) is a metallopeptidase that preferentially cleaves peptides shorter than 20 residues but has broad sequence specificity. nih.gov Given the composition of the hexapeptide, it is a potential substrate for such endopeptidases.
A specialized enzyme, GlySERIAS™, has been identified to specifically digest flexible glycine-rich linkers, such as (Gly4Ser)n repeats in fusion proteins. wikipedia.org This enzyme demonstrates the existence of peptidases with a preference for glycine-serine rich sequences. Although this compound has a different repeat pattern, its high glycine and serine content makes it a candidate for hydrolysis by enzymes with similar specificities. The hydrolysis of such linkers by GlySERIAS™ often results in multiple cleavage products due to the presence of numerous potential cleavage sites. wikipedia.org
Table 2: Potential Peptidases for the Hydrolysis of this compound
| Peptidase Class | Example Enzyme | Potential Action on the Hexapeptide |
| Aminopeptidases | Leucine Aminopeptidase | Sequential removal of N-terminal glycine residues. nih.gov |
| Endopeptidases | Thimet Oligopeptidase | Cleavage of internal peptide bonds. nih.gov |
| Specialized Peptidases | GlySERIAS™ | Hydrolysis at multiple sites within the glycine-serine rich sequence. wikipedia.org |
Interactions with Enzymes Involved in Peptide Turnover and Degradation
The turnover and degradation of small peptides like this compound are essential for maintaining cellular homeostasis and recycling amino acids. The primary machinery for protein and peptide degradation in the cytoplasm and nucleus is the proteasome. genovis.com The 20S proteasome is capable of degrading short peptides, although its efficiency can be dependent on peptide length. nih.gov While the proteasome is primarily known for degrading ubiquitinated proteins, the 11S regulatory particle can associate with the 20S proteasome to promote the degradation of short peptides without the need for ubiquitination. genovis.com
Following the initial breakdown of larger proteins by the proteasome, the resulting peptides are further hydrolyzed into smaller peptides and amino acids by a variety of cytosolic peptidases. nih.gov Thimet oligopeptidase plays a significant role in degrading proteasome-generated peptides in the size range of 9-17 residues. nih.gov The resulting smaller fragments are then substrates for aminopeptidases, which complete the degradation to free amino acids. nih.gov
The interaction of this compound with these degradative enzymes would depend on its cellular location and the specific peptidases present. If present in the cytoplasm, it would be a potential substrate for the cellular machinery involved in peptide turnover, including the proteasome and various oligopeptidases and aminopeptidases. The glycine and serine-rich nature of the peptide may influence its recognition and processing by these enzymes. For instance, glycine-serine linkers are often considered to be relatively resistant to proteolysis, which is a desirable characteristic in the design of fusion proteins. However, the existence of enzymes like GlySERIAS™ indicates that specific peptidases can efficiently degrade such sequences. wikipedia.org
Molecular Recognition and Interaction Dynamics
Peptide sequences rich in glycine and serine, such as this compound, are predominantly utilized in protein engineering as flexible linkers. By design, their primary role is not to engage in specific, high-affinity interactions with the macromolecules they connect, but rather to act as biochemically inert, flexible tethers. nih.govresearchgate.net The intermolecular interactions of these linkers are therefore dominated by their relationship with the aqueous solvent and a deliberate minimization of interactions with the linked protein domains.
Conversely, the sequence is designed to avoid strong hydrophobic or electrostatic interactions with the protein domains. khanacademy.org Glycine, the smallest amino acid with only a hydrogen atom as its side chain, imparts significant conformational flexibility. This flexibility prevents the linker from adopting a rigid secondary structure that could sterically hinder the domains or present a surface for non-specific binding. nih.govgenovis.com The intended passivity of the linker ensures that the folding, function, and stability of the individual domains are preserved. nih.govcreative-peptides.com
The binding properties of this compound and similar glycine-serine (GS) rich linkers are characterized by a pronounced lack of specificity and the absence of a defined binding mode. This characteristic is not a limitation but a fundamental aspect of their design and function in protein engineering. researchgate.net These linkers are engineered to be passive spacers, ensuring that the biological activity of the domains they connect remains unaltered. nih.govcreative-peptides.com
Elucidation of their conformational behavior, often through biophysical methods like Förster resonance energy transfer (FRET), confirms that these linkers exist as a dynamic ensemble of random coils rather than a single, fixed structure. nih.govacs.org This inherent structural disorder precludes the formation of a stable binding interface required for high-specificity molecular recognition. The combination of flexible glycine residues and polar serine residues discourages the formation of secondary structures and minimizes non-specific interactions with the protein surfaces. researchgate.netacs.org Therefore, the "binding mode" of a GS linker is best described as transient and non-specific, serving to tether domains physically without engaging in meaningful biochemical interactions or imposing conformational constraints. nih.gov
Functional Implications in Peptide and Protein Engineering
Motifs rich in glycine and serine, including sequences like this compound, are cornerstones in the design of flexible linkers for engineered multidomain proteins. nih.govgenscript.com These linkers serve as physical spacers between functional domains, allowing them to fold and operate independently without steric hindrance. researchgate.net The unique combination of glycine's flexibility and serine's hydrophilicity provides linkers that are soluble, resistant to proteolysis, and unlikely to interfere with the function of the fused domains. google.comacs.org
A prominent application of GS linkers is in the construction of single-chain variable fragments (scFv), where a flexible linker connects the heavy-chain (VH) and light-chain (VL) variable regions of an antibody. nih.gov The linker must be of sufficient length and flexibility to allow these two domains to fold and associate correctly to form a functional antigen-binding site. The length of the GS linker can be precisely adjusted to control the spacing between domains, thereby optimizing the biological activity of the engineered protein. nih.gov
Quantitative studies using FRET have demonstrated a clear relationship between the glycine content of a linker and its conformational properties. acs.orggenscript.com Linkers with a higher glycine content are more flexible, while those with a higher serine content are stiffer. This tunability allows for the rational design of fusion proteins where the distance and relative orientation between domains are critical for function. For instance, in FRET-based biosensors, ligand binding induces a conformational change that alters the distance between two fluorescent protein domains, a process that is highly dependent on the linker's properties. nih.gov
The following table presents research findings on the stiffness of different glycine-serine linkers, as measured by their persistence length—a metric where a higher value indicates greater stiffness.
| Linker Composition (Repeat Unit) | Glycine Content (%) | Persistence Length (Å) |
| (GSSGSS)n | 33.3% | 4.5 |
| (GSSSSSS)n | 16.7% | 4.8 |
| (SSSSSS)n | 0% | 6.2 |
This data is derived from FRET efficiency measurements of fusion proteins with linkers of varying composition. acs.orggenscript.comtue.nl
The conformational dynamics of a flexible linker have a direct and predictable impact on the local effective concentration of the domains it connects. nih.govtue.nl The effective concentration is a measure of the concentration of one domain in the vicinity of the other, and it is a crucial parameter that governs the efficiency of intramolecular reactions and binding events.
By modulating the linker's length and stiffness, protein engineers can control this effective concentration. genscript.com For example, a shorter, stiffer linker will result in a higher effective concentration, promoting interactions between the linked domains. This principle is vital in several applications:
Multivalent Interactions: In engineered proteins designed to bind to multiple targets, the linker's properties determine the avidity of the interaction. nih.gov
Oligomeric State: The propensity of fusion proteins, such as scFvs, to form dimers or larger oligomers is influenced by the effective concentration of the domains, which is controlled by the linker. nih.gov
Biophysical models, such as the worm-like chain (WLC) and Gaussian chain (GC) models, are used to quantitatively understand the conformational behavior of these linkers and to predict the effective concentrations they will produce, providing a powerful tool for the rational design of complex multidomain proteins. acs.orgnih.gov
Theoretical and Computational Investigations of Glycylglycyl L Serylglycylglycyl L Serine
Bioinformatics Approaches for Peptide Sequence Analysis and Function Prediction
Bioinformatics provides a suite of tools for the initial analysis of peptide sequences like Glycylglycyl-L-serylglycylglycyl-L-serine, enabling predictions about its potential functions and physicochemical properties based on its amino acid composition. Given that peptides often function as signaling molecules, regulators, or immune modulators, these predictive tools serve as a crucial first step in characterization. researchgate.net
The analysis of short, functionally important peptides is a fundamental topic in bioinformatics, aiming to map amino acid sequences to functional status. researchgate.netarxiv.org For a novel or uncharacterized peptide, various computational tools can be employed to predict its bioactivity. For instance, machine learning tools like PeptideLocator can predict if a sequence is a bioactive peptide by comparing it to known peptides with functions including antimicrobial activity, hormonal activity, or roles as growth factors and toxins. researchgate.netsoftserveinc.com Such tools often use models like bidirectional recursive neural networks, which analyze the protein sequence and predicted structural features to identify potential bioactive segments. researchgate.net
| Tool/Database Category | Application for this compound | Example Platforms |
| Function Prediction Servers | Predict potential bioactivity (e.g., antimicrobial, hormonal, cell-penetrating). | PeptideLocator, TPpred-LE softserveinc.combiorxiv.org |
| Sequence Search Tools | Identify homologous sequences or motifs in known proteins to infer function. | BLAST, PEPMatch nih.gov |
| Physicochemical Property Calculators | Determine properties like isoelectric point, hydrophobicity, and charge. | PepFun, various web-based calculators nih.govethz.ch |
| Peptide Databases | Search for the peptide or similar sequences to find existing experimental data. | PeptideDB, CancerPPD, BactPepDB springernature.com |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Peptide Systems
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the structural properties of a series of molecules and their biological activity. acs.org In peptide science, QSAR is widely applied to predict the bioactivity of novel sequences, clarify chemical-biological interaction mechanisms, and guide the design of more potent therapeutic peptides. researchgate.netplos.org
For a peptide like this compound, a QSAR study would involve generating a set of structural descriptors that numerically represent its molecular features. These descriptors are then used to build a predictive model. The success of a peptide QSAR model is highly dependent on the choice of these descriptors. nih.gov
Key steps in a peptide QSAR analysis include dataset collection, structural characterization with descriptors, variable selection, model building using correlation methods, and rigorous model validation. plos.org
Amino Acid Descriptors: Amino acid descriptors are crucial for peptide QSAR as they parameterize the properties of each residue in the sequence. nih.gov These can be categorized as:
Physicochemical Descriptors: These quantify properties like hydrophobicity, volume, and charge. For instance, a set of descriptors could include van der Waal's volume, net charge index, and the hydrophobic parameter of the side residues. acs.orgacs.org Improved descriptor sets often focus on two primary orthogonal scales: hydrophilicity/hydrophobicity and the volume of the amino acid residue. scispace.comnih.gov
Topological and 3D-Structural Descriptors: These capture information about the connectivity and three-dimensional shape of the amino acids.
Modeling Methods: Various statistical and machine learning methods are used to build the QSAR model. Common approaches include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and Support Vector Machines (SVM). acs.orgacs.org The performance of these models is often evaluated using metrics like the multiple correlation coefficient (R²) and the leave-one-out cross-validation value (Q²). acs.orgacs.org
| Descriptor Type | Examples | Relevance to this compound |
| Physicochemical | Hydrophobicity scales, van der Waals volume, polarity, net charge index. acs.orgacs.orgscispace.com | The mix of flexible, nonpolar Glycine (B1666218) and polar Serine would be captured by these descriptors, influencing predictions of solubility and interaction type. |
| Structural (z-scales) | Based on NMR-derived properties, representing lipophilicity, steric properties, and electronic features. | Can provide a comprehensive structural profile of the peptide for model building. |
| Topological | Connectivity indices that describe the branching and shape of the amino acid side chains. | Less variable for Glycine and Serine but still contribute to the overall structural description. |
Machine Learning Applications in Peptide Design and Conformational Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing peptide research, offering powerful tools for designing novel peptides and predicting their complex three-dimensional structures. bioinformaticsreview.com These methods can analyze vast datasets of peptide sequences and structures to identify patterns that are not apparent through traditional analysis. nih.gov
For this compound, ML models can be employed to predict its conformational ensemble—the range of shapes the peptide can adopt in solution. This is particularly important for flexible peptides, as their function is often tied to their dynamic nature. mpg.debiorxiv.org
Peptide Design and Optimization: Generative ML models can design new peptide sequences with desired properties. bioinformaticsreview.com These models learn from existing peptide data and can generate novel sequences predicted to have high stability, specific binding affinity, or other desirable characteristics. univ-paris-diderot.fr
Conformational Prediction: Predicting the 3D structure of peptides is a significant challenge due to their flexibility. nih.gov Deep learning models, such as those inspired by successes like AlphaFold, are being adapted for the specific challenges of peptide structure prediction. mpg.debiorxiv.org A key innovation in this area is the development of models that predict not just a single static structure, but a range of possible conformations, reflecting the peptide's energy landscape. mpg.debiorxiv.org
A notable example is the deep-learning model PepFlow, which combines machine learning with physics to model the full range of folding patterns a peptide can assume. mpg.debiorxiv.org Such models can capture the precise and accurate conformations of a peptide within minutes, a task that is computationally expensive for traditional simulation methods. mpg.de This approach is crucial for understanding the function of dynamic molecules like this compound. mpg.debiorxiv.org
| Machine Learning Application | Description | Potential Use for this compound |
| Structure Prediction | Utilizes deep learning (e.g., graph neural networks, diffusion models) to predict the 3D conformation(s) of a peptide from its sequence. nih.govmdpi.com | Predict the ensemble of structures, identifying dominant conformations and understanding its flexibility. |
| Function Prediction | Classifiers trained on large datasets to predict biological activities (e.g., antimicrobial, anticancer, antiviral). uw.edu.pl | Screen for potential therapeutic functions based on its sequence features. |
| Binding Affinity Prediction | Models that predict the strength of the interaction between a peptide and a target protein. nih.gov | If a potential target is identified, ML can predict the binding affinity, guiding further experimental work. |
| De Novo Design | Generative models (e.g., GANs, VAEs) that create novel peptide sequences with optimized properties. bioinformaticsreview.com | Design variants of the peptide with potentially enhanced stability or activity. |
In Silico Simulation of Peptide Behavior and Interactions
In silico simulations, particularly molecular dynamics (MD), provide a computational microscope to observe the behavior of peptides like this compound at an atomic level. These methods can model the peptide's folding, conformational dynamics, and interactions with other molecules over time.
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as a peptide) when bound to a second (a receptor, typically a protein). softserveinc.com This technique is essential for predicting the binding mode, affinity, and potential interaction sites, which is a critical step in drug discovery and understanding biological mechanisms.
For this compound, docking can be used to screen potential protein targets and identify the most likely binding pockets on their surfaces. A significant challenge in peptide docking is the molecule's flexibility. biorxiv.org Docking algorithms are broadly categorized as:
Global Docking: These methods search the entire surface of the receptor protein for potential binding sites without prior knowledge. This "blind docking" approach is useful for initial screening. mpg.debiorxiv.org
Local Docking: When a potential binding site is known, these methods perform a more focused and refined search within that specific region. mpg.de
Template-Based Docking: This approach uses the structures of known protein-peptide complexes as templates to model the interaction. acs.orgmpg.de
Several web-based tools and software packages are available for protein-peptide docking, each employing different algorithms for sampling peptide conformations and scoring the resulting poses. mpg.de
| Docking Server/Tool | Docking Type | Key Features |
| CABS-dock | Global | Uses a coarse-grained model and allows for full peptide flexibility without pre-supposing the binding site. |
| MDockPeP | Global | An ab initio method that docks an all-atom, flexible peptide to the entire protein surface. acs.org |
| HADDOCK | Local (Data-driven) | Integrates experimental data (e.g., from NMR or mutagenesis) to guide the docking process for higher accuracy. |
| Rosetta FlexPepDock | Local | High-resolution refinement of protein-peptide complexes, optimizing both peptide backbone and side-chain conformations. mpg.de |
| InterPep2 | Global | Uses interaction surface templates to perform global peptide-protein docking. nih.gov |
Standard molecular dynamics (MD) simulations can sometimes be limited in their ability to explore the full conformational landscape of a molecule, especially for flexible peptides that may have many local energy minima separated by high energy barriers. ethz.ch Advanced or enhanced sampling techniques have been developed to overcome these limitations and provide a more comprehensive picture of a peptide's dynamics. springernature.com
These methods accelerate the exploration of different conformations, allowing for the simulation of processes like folding or large conformational changes that occur on longer timescales. researchgate.netuw.edu.pl For this compound, these techniques are vital for understanding its inherent flexibility and identifying all relevant structural states.
Common enhanced sampling methods include:
Replica-Exchange Molecular Dynamics (REMD): This method involves running multiple simulations of the system in parallel at different temperatures. Periodically, the conformations between different temperatures are exchanged, allowing the system to overcome energy barriers more easily at higher temperatures while still sampling low-energy states at lower temperatures. ethz.ch
Metadynamics: In this technique, a history-dependent bias potential is added to the system's energy landscape along specific collective variables (CVs). This discourages the simulation from revisiting previously explored conformations and pushes it to explore new regions of the conformational space.
Accelerated Molecular Dynamics (aMD): This method modifies the potential energy surface by adding a boost potential when the system's potential energy is below a certain threshold. This effectively smooths the energy landscape, allowing for faster exploration of conformational space. nih.gov
Simulated Annealing: This technique involves cyclically heating and then slowly cooling the system. The heating phase allows the system to overcome energy barriers, while the slow cooling phase allows it to settle into low-energy minima. ethz.ch
These methods enable the construction of a detailed free energy landscape, revealing the relative stabilities of different conformations and the pathways for transitioning between them. nih.gov
Future Directions and Emerging Research Avenues for Glycylglycyl L Serylglycylglycyl L Serine
Development of Novel Synthetic Methodologies for Challenging Glycine (B1666218)/Serine-Rich Peptide Sequences
The synthesis of peptides rich in glycine and serine presents unique challenges. Glycine, the smallest amino acid, can lead to steric hindrance and side reactions during peptide synthesis, while the hydroxyl group of serine often requires protective groups to prevent unwanted reactions. Standard solid-phase peptide synthesis (SPPS) can be inefficient for such repetitive sequences.
Future research will likely focus on overcoming these hurdles through the development of novel synthetic strategies. One promising avenue is the use of chemoenzymatic methods, which combine the specificity of enzymes with the versatility of chemical synthesis. nih.gov For instance, enzymes could be employed to ligate smaller, chemically synthesized peptide fragments, bypassing the difficulties of assembling long, repetitive sequences step-by-step. Another approach involves the refinement of building block strategies, where pre-synthesized di- or tri-peptides containing the Gly-Ser motifs are incorporated into the growing peptide chain. nih.gov
Furthermore, advancements in linker and resin technology for SPPS are anticipated to improve the synthesis of these challenging sequences. The development of new protecting groups for the serine hydroxyl function that are more robust and can be removed under milder conditions will also be crucial. These methodological advancements will not only facilitate the production of Glycylglycyl-L-serylglycylglycyl-L-serine but also enable the synthesis of more complex biomimetic polymers and engineered proteins containing glycine/serine-rich domains.
| Synthetic Approach | Description | Potential Advantages for Gly/Ser-Rich Peptides |
| Chemoenzymatic Synthesis | Combination of chemical synthesis of peptide fragments with enzymatic ligation. | Higher specificity, potentially overcoming issues with repetitive sequences and side reactions. |
| Building Block Strategy | Incorporation of pre-synthesized di- or tri-peptide units during SPPS. | Can improve coupling efficiency and reduce deletion sequences for repetitive motifs. |
| Advanced SPPS Resins | Development of new solid supports with optimized swelling properties and cleavage cocktails. | Enhanced yield and purity of the final peptide product. |
| Novel Protecting Groups | New chemical groups to temporarily block the reactive side chain of serine. | Improved stability during synthesis and cleaner deprotection steps. |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
A truly comprehensive understanding of this compound will emerge from the synergistic integration of computational modeling and experimental techniques. Molecular dynamics (MD) simulations provide an atomistic view of peptide dynamics that can be difficult to obtain experimentally. pnas.orgresearchgate.net When combined with experimental data, MD simulations can be validated and refined, leading to more accurate predictive models.
For instance, MD simulations can be used to generate conformational ensembles of the peptide, which can then be used to calculate theoretical spectroscopic signals (e.g., FRET efficiencies or 2D-IR spectra). nih.govnih.gov These theoretical predictions can be directly compared with experimental measurements to assess the accuracy of the simulation's force field and sampling methods. pnas.orgnih.gov This iterative process of simulation, prediction, and experimental validation allows for a detailed characterization of the peptide's conformational landscape and the underlying molecular interactions. pnas.org
Future research will likely employ enhanced sampling techniques in MD simulations to more efficiently explore the vast conformational space of flexible peptides. Moreover, the development of more accurate polarizable force fields will improve the description of electrostatic interactions, which are crucial for the behavior of peptides in solution. nih.gov This integrated approach will be instrumental in elucidating the relationship between the peptide's sequence, its dynamic structure, and its function.
Exploration of this compound as a Prototype for Biomimetic Systems
The simple, repetitive sequence of this compound makes it an excellent building block for the design of novel biomimetic materials. The inherent flexibility and hydrophilicity of glycine/serine-rich sequences are properties often found in natural proteins that undergo self-assembly or respond to environmental stimuli. researchgate.net
Furthermore, the tendency of glycine-rich sequences to participate in specific protein-protein interactions, such as the GxxxG motif that facilitates helix packing, suggests that this compound could be used to design self-assembling peptide systems. nih.govmdpi.com By incorporating recognition motifs or environmentally sensitive domains, researchers could create "smart" materials that assemble or disassemble in response to changes in pH, temperature, or the presence of specific biomolecules. The study of this compound as a prototype will provide fundamental insights into the design principles for creating advanced, functional biomimetic systems.
Q & A
Q. What are the optimal synthesis protocols for Glycylglycyl-L-serylglycylglycyl-L-serine to ensure high yield and purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is recommended, utilizing Fmoc/t-Bu chemistry for sequential coupling of glycine (Gly) and L-serine (Ser) residues. Post-synthesis, reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and water-acetonitrile gradient elution ensures purification. Purity validation should include mass spectrometry (MS) for molecular weight confirmation and analytical HPLC for homogeneity assessment. Documenting reaction conditions (e.g., coupling agents, deprotection times) is critical to reproducibility .
【CSC公派博士】后悔药传送门:现在就开始写论文!!!规划写作优先级,不做留学路上的小白。12:46
Q. Which spectroscopic techniques are most reliable for confirming the secondary structure of this compound in solution?
- Methodological Answer : Circular dichroism (CD) spectroscopy is ideal for detecting β-turn or random coil conformations in aqueous solutions. Fourier-transform infrared spectroscopy (FTIR) can further validate amide I and II bands to infer hydrogen bonding patterns. For advanced structural resolution, nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) identifies specific nuclear Overhauser effects (NOEs) between protons, clarifying spatial arrangements .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. How can researchers determine the solubility profile of this compound in different solvent systems?
- Methodological Answer : Use dynamic light scattering (DLS) to monitor aggregation in polar (e.g., water, methanol) and non-polar solvents. Nephelometry quantifies turbidity changes during incremental solvent mixing, identifying solubility thresholds. Preferential solvation parameters derived from UV-Vis spectrophotometry (via the "shake-flask" method) provide thermodynamic insights .
Advanced Research Questions
Q. How should experimentalists resolve contradictions in reported thermodynamic stability data of this compound under varying pH conditions?
- Methodological Answer : Conduct replicated analyses using isothermal titration calorimetry (ITC) under rigorously controlled pH (e.g., Tris-HCl or phosphate buffers). Compare primary datasets (e.g., ΔG values) with independent replicates to isolate confounding variables like ionic strength or buffer-specific effects. Statistical validation via Bland-Altman plots or meta-analysis of published datasets reduces bias .
Q. What computational strategies are effective for modeling the interaction between this compound and target enzymes?
- Methodological Answer : Molecular dynamics (MD) simulations with explicit solvent models (e.g., TIP3P water) predict conformational flexibility during binding. Docking software (e.g., AutoDock Vina) identifies potential binding pockets, validated by mutagenesis studies. Cross-referencing with ResearchGate profiles of peptide-enzyme interaction experts ensures alignment with empirical findings .
【小姜聊科研】-4.如何快速了解一个研究领域及其相关研究者13:57
Q. What experimental frameworks are suitable for investigating the role of this compound in modulating protein aggregation diseases?
- Methodological Answer : Employ thioflavin T (ThT) fluorescence assays to monitor amyloid-β aggregation kinetics in vitro. Transmission electron microscopy (TEM) visualizes fibril morphology changes. For cellular models, use SH-SY5Y neuroblastoma cells transfected with aggregation-prone proteins (e.g., α-synuclein), and validate peptide efficacy via Western blotting for insoluble aggregates .
Q. How can researchers address discrepancies in the reported binding affinities of this compound with metal ions (e.g., Ca²⁺, Zn²⁺)?
- Methodological Answer : Standardize chelation assays using UV-Vis spectroscopy with metallochromic indicators (e.g., Arsenazo III for Ca²⁺). Isothermal titration calorimetry (ITC) directly measures binding stoichiometry and enthalpy. Control for ionic strength and competing ligands (e.g., EDTA) to isolate peptide-metal interactions. Replicate under varying buffer systems (e.g., HEPES vs. TRIS) to assess pH dependency .
Data Validation and Reproducibility
Q. What validation protocols are critical for ensuring reproducibility in studies involving this compound?
- Methodological Answer : Implement blinded analysis for spectroscopic or calorimetric data to reduce observer bias. Share raw datasets (e.g., NMR spectra, HPLC chromatograms) via open-access repositories. Cross-validate findings with orthogonal methods (e.g., MS + CD for structural integrity) and collaborate via platforms like ResearchGate to benchmark results against independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
